(S)-O-Methylencecalinol (S)-O-Methylencecalinol Encecalin is a 1-benzopyran.
Encecalin has been reported in Helianthus hirsutus, Helianthella quinquenervis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 20628-09-5
VCID: VC20763157
InChI: InChI=1S/C14H16O3/c1-9(15)11-7-10-5-6-14(2,3)17-12(10)8-13(11)16-4/h5-8H,1-4H3
SMILES: Array
Molecular Formula: C14H16O3
Molecular Weight: 232.27 g/mol

(S)-O-Methylencecalinol

CAS No.: 20628-09-5

Cat. No.: VC20763157

Molecular Formula: C14H16O3

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-O-Methylencecalinol - 20628-09-5

Specification

CAS No. 20628-09-5
Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
IUPAC Name 1-(7-methoxy-2,2-dimethylchromen-6-yl)ethanone
Standard InChI InChI=1S/C14H16O3/c1-9(15)11-7-10-5-6-14(2,3)17-12(10)8-13(11)16-4/h5-8H,1-4H3
Standard InChI Key WXVLCNREBFDEKS-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)OC
Appearance Oil

Introduction

Encecalin is a natural compound classified as a benzofuran derivative, specifically identified by its molecular formula C14H16O3C_{14}H_{16}O_{3}
and a molecular weight of 232.27 g/mol. It is primarily derived from various plant species, notably Helianthella quinquenervis and Ageratina pichinchensis. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Structural Representation

PropertyValue
Molecular FormulaC₁₄H₁₆O₃
Molecular Weight232.27 g/mol
InChI KeyWXVLCNREBFDEKS-UHFFFAOYSA-N

Sources of Encecalin

Encecalin is predominantly found in:

  • Helianthus hirsutus

  • Helianthella quinquenervis

  • Ageratina pichinchensis

These plants are recognized for their traditional medicinal uses, particularly among indigenous cultures.

Biosynthesis and Production

Research indicates that encecalin can be produced through various biotechnological methods, including cell cultures and hairy root systems derived from Helianthella quinquenervis.

Production Techniques

The following methods have been explored for the production of encecalin:

MethodTransformation RateEncecalin Yield (μg/g FW)
Co-culture66%110
Sonication-120
Prick AssayLow19

Notably, the co-culture method yielded the highest transformation frequency, while sonication produced slightly higher quantities of encecalin.

Biological Activities

Encecalin has been studied for various pharmacological effects:

Antimicrobial Activity

Research has demonstrated that extracts containing encecalin exhibit antimicrobial properties, particularly against fungal infections such as onychomycosis. In clinical trials, the standardized extract of Ageratina pichinchensis containing encecalin showed comparable efficacy to conventional treatments.

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